molecular formula C12H14N2O2 B15467494 4-Amino-2-methyl-7-(propan-2-yl)-1h-isoindole-1,3(2h)-dione CAS No. 54108-78-0

4-Amino-2-methyl-7-(propan-2-yl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B15467494
CAS No.: 54108-78-0
M. Wt: 218.25 g/mol
InChI Key: XWJFDHUJAJMPII-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by an amino group at position 4, a methyl group at position 2, and an isopropyl group at position 5. This compound shares a structural scaffold with pharmacologically active isoindole-diones, such as pomalidomide (a cancer therapeutic) and captan (a fungicide), but its distinct substitution pattern modulates its physicochemical and biological properties .

Properties

CAS No.

54108-78-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-amino-2-methyl-7-propan-2-ylisoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-6(2)7-4-5-8(13)10-9(7)11(15)14(3)12(10)16/h4-6H,13H2,1-3H3

InChI Key

XWJFDHUJAJMPII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=C(C=C1)N)C(=O)N(C2=O)C

Origin of Product

United States

Biological Activity

4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline, has garnered attention in recent years for its potential biological activities. This compound is characterized by a unique molecular structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H10_{10}N2_2O2_2
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 2257-85-4
  • IUPAC Name : 4-amino-2-methylisoindoline-1,3-dione

Biological Activity Overview

The biological activity of 4-amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione has been primarily investigated in the context of its anticancer properties, neuroprotective effects, and potential as an anticonvulsant agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A431 (Human Epidermoid Carcinoma)<10Induction of apoptosis via mitochondrial pathways
U251 (Human Glioblastoma)<15Inhibition of cell proliferation through cell cycle arrest
HT29 (Colorectal Cancer)<20Modulation of signaling pathways involved in growth inhibition

The compound demonstrated significant cytotoxicity in these cell lines, suggesting its potential as a lead compound for further development in cancer therapy. The mechanism appears to involve the induction of apoptosis and modulation of critical signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

In addition to its anticancer properties, 4-amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione has shown promise in neuroprotection. Studies indicate that it may exert protective effects against oxidative stress-induced neuronal damage:

Study Focus Findings
Oxidative Stress ModelsReduced levels of reactive oxygen species (ROS)
Neuronal Cell CultureEnhanced cell viability under stress conditions

These findings suggest that the compound may have therapeutic potential in neurodegenerative diseases where oxidative stress plays a critical role.

Anticonvulsant Activity

The anticonvulsant properties of the compound have also been explored. In animal models, it has been shown to significantly reduce seizure activity:

Model Effect
PTZ-induced seizures100% protection at optimal doses
Maximal ElectroshockSignificant reduction in seizure duration

The anticonvulsant activity is attributed to its ability to modulate neurotransmitter systems and enhance GABAergic transmission.

Case Studies and Research Findings

Several case studies have reinforced the biological activities of 4-amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione:

  • Case Study on Cancer Cell Lines :
    • A study published in MDPI demonstrated that the compound exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Study :
    • Research conducted on neuronal cultures indicated that treatment with this compound resulted in a significant decrease in markers of oxidative stress, suggesting its potential use in conditions like Alzheimer's disease .
  • Anticonvulsant Research :
    • In a controlled study involving PTZ-induced seizures, the compound provided complete protection at certain dosages, indicating its potential as a therapeutic agent for epilepsy .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Solubility: The amino group in the target compound and pomalidomide enhances water solubility compared to non-polar derivatives like captan or 17b, which contain halogen or sulfonyl groups .
  • Thermal Stability : Aryl-substituted analogs (e.g., Compound 16) exhibit higher melting points (>200°C) due to extended π-conjugation and intermolecular hydrogen bonding .

Toxicity and Regulatory Status

  • Captan is classified as a carcinogen and skin sensitizer, attributed to its reactive trichloromethylthio group .
  • Banned Derivatives : A tetrachloroethylthio-substituted isoindole-dione was prohibited due to environmental and health risks, highlighting the toxicity risks of halogenated side chains .
  • Therapeutic Potential: Amino-substituted derivatives like pomalidomide and the target compound demonstrate lower toxicity profiles, aligning with their use in clinical oncology .

Preparation Methods

Gabriel Synthesis with Modified Phthalimide Intermediates

The Gabriel synthesis, a classical method for preparing phthalimides, involves reacting potassium phthalimide with alkyl halides. For the target compound, this approach requires a substituted alkylating agent to introduce the 2-methyl and 7-isopropyl groups.

In a modified procedure, potassium phthalimide is treated with a pre-functionalized epoxide, such as 2-methyl-3-(propan-2-yl)oxirane , under reflux conditions. The epoxide’s electrophilic carbons react with the phthalimide nitrogen, forming the isoindole-dione core. Subsequent acid hydrolysis (e.g., HCl) cleaves the oxirane ring, yielding a chlorohydrin intermediate, which is eliminated to form the final structure. Challenges include controlling regioselectivity during epoxide opening and minimizing side reactions from the steric bulk of the isopropyl group.

Cyclocondensation of Substituted Phthalic Anhydrides

Cyclocondensation between substituted phthalic anhydrides and amines offers a direct route. For example, 4-nitro-2-methyl-5-(propan-2-yl)phthalic anhydride can be reacted with methylamine to form the corresponding phthalimide. Reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) introduces the 4-amino functionality. This method ensures precise placement of substituents but requires access to specialized anhydrides, which may necessitate multi-step syntheses.

Functionalization of Pre-Formed Isoindole-Diones

Electrophilic Amination at Position 4

Direct amination of 2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione can be achieved via nitration followed by reduction. Nitration with fuming HNO₃ at low temperatures introduces a nitro group at position 4, which is then reduced to an amine using SnCl₂/HCl or catalytic hydrogenation. Yields depend on the directing effects of the methyl and isopropyl groups, which may deactivate the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling of a brominated isoindole-dione precursor with isopropylboronic acid could install the 7-isopropyl group. However, the electron-deficient nature of the phthalimide ring may necessitate specialized catalysts (e.g., Pd(PPh₃)₄ with aryl bromides).

Racemic vs. Enantioselective Synthesis

While the target compound lacks chiral centers, related isoindole-diones often require resolution. Patent literature describes chiral HPLC using columns like Chiralcel OD-H to separate enantiomers of similar compounds. For racemic mixtures, kinetic resolution during cyclization or asymmetric catalysis (e.g., organocatalysts) could be explored if stereoisomerism becomes relevant in derivative syntheses.

Optimization Challenges and Solutions

Solvent and Temperature Effects

  • High-Boiling Solvents : Reactions in DMF or acetic acid at 120°C improve solubility of intermediates but risk decomposition.
  • Low-Temperature Quenching : Epoxide ring-opening with HCl at 0–5°C minimizes side reactions.

Protecting Group Strategies

  • Carboxyl Protection : Methyl esters are commonly used to block carboxylic acids during cyclization, with subsequent hydrolysis using NaOH.
  • Amino Protection : Boc groups stabilize amines during harsh conditions, removed later with HCl/dioxane.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Limitations
Gabriel Synthesis Potassium phthalimide, functional epoxide Epoxide alkylation, hydrolysis 40–60 Regioselectivity challenges
Cyclocondensation Substituted phthalic anhydride, methylamine Cyclization, nitro reduction 55–70 Anhydride accessibility
Electrophilic Amination Pre-formed isoindole-dione Nitration, reduction 30–50 Ring deactivation by substituents

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione, and how can reaction parameters be optimized?

Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1: Condensation of a substituted amine (e.g., 4-amino precursor) with a diketone or anhydride under reflux conditions in ethanol or THF .
  • Step 2: Cyclization via acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to form the isoindole-dione core .
  • Optimization: Adjust reaction temperature (60–100°C), solvent polarity, and stoichiometry of reagents to enhance yield (target >70%) and purity. Use TLC or HPLC to monitor reaction progress .

Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions (e.g., amino at C4, isopropyl at C7) and stereochemistry .
  • Mass Spectrometry (LC-MS): Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • X-ray Crystallography: Resolve absolute configuration if crystalline forms are obtainable (e.g., slow evaporation from ethanol) .
  • Computational Tools: DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize geometry .

Advanced Research Questions

Q. How does the substitution pattern (amino, methyl, isopropyl) influence this compound’s pharmacological profile, particularly its affinity for cyclooxygenase (COX) enzymes?

Answer:

  • Structure-Activity Relationship (SAR):
    • The amino group at C4 may enhance hydrogen bonding with COX active sites, while the isopropyl group at C7 could improve lipophilicity (logP ~3.5) and membrane permeability .
  • Methodology:
    • Perform in vitro COX-1/COX-2 inhibition assays (IC50 determination).
    • Validate via molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB ID: 5KIR) to identify key interactions (e.g., π-π stacking with Tyr385) .

Q. What experimental strategies address discrepancies between in vitro enzyme inhibition data and in vivo therapeutic efficacy?

Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (%F) using rodent models. Low oral absorption may necessitate prodrug design (e.g., esterification of the amino group) .
  • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites in plasma. Adjust dosing regimens if rapid metabolism is observed .
  • Formulation Optimization: Nanoemulsions or liposomal carriers to enhance solubility (PSA ~70 Ų) and tissue penetration .

Q. How can researchers design analogues to improve target selectivity (e.g., anticancer vs. anti-inflammatory activity)?

Answer:

  • Combinatorial Chemistry: Introduce diverse substituents (e.g., halogens at C5/C6) via Suzuki or Sonogashira coupling .
  • High-Throughput Screening (HTS): Test libraries against panels of cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) .
  • Computational Filters: Apply Lipinski’s Rule of Five and ADMET predictions (SwissADME) to prioritize candidates with optimal drug-likeness .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting results in biological activity across different assay systems?

Answer:

  • Case Example: If in vitro COX-2 inhibition is strong (IC50 = 1 µM) but in vivo anti-inflammatory effects are weak:
    • Hypothesis: Poor pharmacokinetics or off-target effects.
    • Validation:
  • Measure plasma half-life (t1/2) and tissue distribution via radiolabeled compound tracking.
  • Perform transcriptomic profiling (RNA-seq) to identify unintended pathways .

Q. What analytical approaches resolve ambiguities in reaction mechanisms during synthesis?

Answer:

  • Isotopic Labeling: Use 15N-labeled amines to track incorporation into the isoindole-dione core via MS/MS .
  • Kinetic Studies: Vary reagent concentrations and apply Eyring plots to determine rate-limiting steps (e.g., cyclization vs. condensation) .

Methodological Recommendations for Reproducibility

  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
  • Stability Testing: Store the compound at -20°C under inert atmosphere (N2) to prevent oxidation of the amino group .
  • Biological Assays: Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across ≥3 independent replicates .

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